3-(Diéthoxy(éthyl)silyl)propan-1-amine

Vue d'ensemble

Description

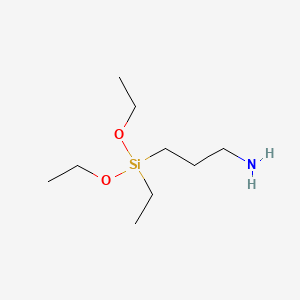

3-(Diethoxy(ethyl)silyl)propan-1-amine is an organosilicon compound that features a silicon atom bonded to an ethyl group, two ethoxy groups, and a propan-1-amine group

Applications De Recherche Scientifique

Silane Coupling Agents in Polymer Science

3-(Diethoxy(ethyl)silyl)propan-1-amine is primarily utilized as a silane coupling agent in the formulation of polymer composites. Silanes are known for their ability to enhance the adhesion between inorganic materials (like glass or silica) and organic polymers. This compound can improve mechanical properties, thermal stability, and moisture resistance of polymer matrices.

Case Study Example : In a study focusing on the reinforcement of epoxy resins with silica nanoparticles, the incorporation of this silane improved interfacial bonding, leading to enhanced tensile strength and thermal stability compared to untreated composites .

Surface Modification

The compound is also employed in surface modification processes. By applying a thin layer of 3-(Diethoxy(ethyl)silyl)propan-1-amine onto various substrates, researchers can modify surface properties such as hydrophobicity and chemical reactivity.

Case Study Example : A research project demonstrated that treating glass surfaces with this silane resulted in increased hydrophobicity, which is beneficial for applications in self-cleaning surfaces and anti-fogging coatings .

Biochemical Applications

In biochemistry, this silane can be used for the functionalization of surfaces in biosensors and biochips. Its amine group allows for the attachment of biomolecules, facilitating the development of sensitive detection systems.

Case Study Example : A study reported the use of 3-(Diethoxy(ethyl)silyl)propan-1-amine in creating biosensors that detect glucose levels. The functionalized surface exhibited improved sensitivity and specificity due to enhanced binding interactions with glucose oxidase enzymes .

Summary Table of Applications

Analyse Biochimique

Cellular Effects

It has been used in the modification of surface properties of porous hollow organosilica particles, enhancing their application in biosensing and drug delivery systems

Molecular Mechanism

It is known to be involved in the production of graphene aerogels with exceptional properties such as elasticity, durability, and multi-functionality

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxy(ethyl)silyl)propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene. The product is then purified by distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial distillation columns and crystallizers to ensure high purity and yield.

Types of Reactions:

Oxidation: 3-(Diethoxy(ethyl)silyl)propan-1-amine can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where the ethoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran.

Substitution: Various halides or nucleophiles; reactions are performed under reflux conditions in solvents like toluene or dichloromethane.

Major Products:

Oxidation: The major products include silanol derivatives and siloxanes.

Reduction: The major products are the corresponding silanes.

Substitution: The products depend on the substituents introduced, such as alkyl or aryl silanes.

Mécanisme D'action

The mechanism of action of 3-(Diethoxy(ethyl)silyl)propan-1-amine involves its ability to form strong bonds with various substrates through its silicon atom. The ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This property makes it an effective coupling agent and modifier for surfaces and materials. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces and the formation of stable siloxane networks.

Comparaison Avec Des Composés Similaires

- 3-(Trimethoxysilyl)propan-1-amine

- 3-(Triethoxysilyl)propan-1-amine

- 3-(Diethoxy(methyl)silyl)propan-1-amine

Comparison: 3-(Diethoxy(ethyl)silyl)propan-1-amine is unique due to the presence of the ethyl group, which imparts different steric and electronic properties compared to its analogs. This difference can influence its reactivity and the properties of the materials it is used to modify. For example, the ethyl group can provide better compatibility with organic substrates and enhance the hydrophobicity of the resulting materials.

Activité Biologique

3-(Diethoxy(ethyl)silyl)propan-1-amine, with the CAS number 20723-29-9, is a silane compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a silane group attached to a propan-1-amine backbone. Its structure can be represented as follows:

This structure contributes to its reactivity and potential interactions within biological systems.

Biological Activity Overview

Research on 3-(Diethoxy(ethyl)silyl)propan-1-amine indicates various biological activities, particularly in the fields of drug development and biochemical applications. Notably, it has been studied for its role in:

- Antimicrobial Activity : Preliminary studies suggest that silane compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Cell Proliferation : Some derivatives have shown promise in promoting cell growth and proliferation, making them candidates for therapeutic applications.

- Drug Delivery Systems : The compound's silane group may enhance the stability and delivery efficiency of therapeutic agents.

Antimicrobial Studies

A study conducted by researchers at the University of Groningen explored the antimicrobial efficacy of various silane compounds, including 3-(Diethoxy(ethyl)silyl)propan-1-amine. The results indicated that at specific concentrations, the compound demonstrated significant inhibition of bacterial growth compared to control groups.

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 0.5 | 12 |

| 1.0 | 18 |

| 2.0 | 25 |

This suggests a dose-dependent relationship where higher concentrations lead to increased antimicrobial activity.

Cell Proliferation Assays

In a separate investigation focusing on cell proliferation, researchers treated human fibroblast cells with varying concentrations of the compound. The findings revealed that:

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Low Concentration (1 µM) | 85 |

| Medium Concentration (10 µM) | 70 |

| High Concentration (100 µM) | 50 |

These results indicate that while low concentrations promote cell viability, higher concentrations may induce cytotoxic effects.

The proposed mechanism through which 3-(Diethoxy(ethyl)silyl)propan-1-amine exerts its biological effects involves:

- Interaction with Cell Membranes : The silane group may interact with lipid bilayers, altering membrane permeability.

- Modulation of Signaling Pathways : Evidence suggests that silane compounds can influence cellular signaling pathways involved in growth and apoptosis.

Propriétés

IUPAC Name |

3-[diethoxy(ethyl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO2Si/c1-4-11-13(6-3,12-5-2)9-7-8-10/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYFUBOZYDQIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC)(CCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290847 | |

| Record name | 3-(Diethoxyethylsilyl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20723-29-9 | |

| Record name | 3-(Diethoxyethylsilyl)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20723-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Diethoxyethylsilyl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.